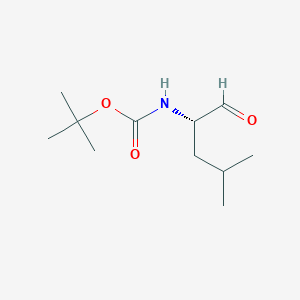

Tert-butyl (S)1-formyl-3-methylbutylcarbamate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tert-butyl N-[(2S)-4-methyl-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-8(2)6-9(7-13)12-10(14)15-11(3,4)5/h7-9H,6H2,1-5H3,(H,12,14)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQSBRFZHUKLKNO-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C=O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C=O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl (S)-1-formyl-3-methylbutylcarbamate (Boc-L-Leucinal)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Chiral Aldehydes in Modern Synthesis

In the landscape of contemporary organic synthesis and medicinal chemistry, the aldehyde functionality stands as a cornerstone of molecular architecture. When incorporated into a chiral framework, as in the case of N-protected amino aldehydes, its utility is magnified, providing a versatile entry point for the stereocontrolled synthesis of complex bioactive molecules. Tert-butyl (S)-1-formyl-3-methylbutylcarbamate, colloquially known as Boc-L-Leucinal, epitomizes this class of reagents. As a derivative of the naturally occurring amino acid L-leucine, it offers a readily available source of chirality, while the Boc protecting group imparts stability and solubility, rendering it an invaluable building block in the synthesis of peptide aldehydes, protease inhibitors, and other pharmacologically relevant compounds.[1] This guide aims to provide a comprehensive technical overview of Boc-L-Leucinal, from its fundamental chemical properties to its synthesis and application, empowering researchers to leverage its full potential in their scientific endeavors.

Core Chemical and Physical Properties

Tert-butyl (S)-1-formyl-3-methylbutylcarbamate is a white to off-white solid at room temperature.[2] The presence of the bulky tert-butyloxycarbonyl (Boc) group significantly influences its physical properties, rendering it soluble in a range of organic solvents such as dichloromethane, chloroform, ethyl acetate, and dimethyl sulfoxide.[3]

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₁NO₃ | |

| Molecular Weight | 215.29 g/mol | |

| Appearance | White to off-white solid | [2] |

| Melting Point | 85-90 °C | [4] |

| Optical Rotation | [α]²⁰/D −25±0.5°, c = 2% in acetic acid | [4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [3] |

| CAS Number | 141108-78-3 (S-isomer) |

Synthesis of Boc-L-Leucinal: A Two-Step Approach

The most common and efficient synthesis of Boc-L-Leucinal involves a two-step process starting from the readily available and relatively inexpensive Boc-L-leucine. The first step is the reduction of the carboxylic acid to a primary alcohol, followed by a mild oxidation to the desired aldehyde.

Step 1: Reduction of Boc-L-leucine to Boc-L-leucinol

The reduction of the carboxylic acid of Boc-L-leucine to the corresponding alcohol, Boc-L-leucinol, can be achieved using various reducing agents. A common and effective method involves the use of sodium borohydride in the presence of a suitable activating agent for the carboxylic acid, or by forming a mixed anhydride.

Step 2: Oxidation of Boc-L-leucinol to Boc-L-Leucinal

The critical step in the synthesis is the mild oxidation of the primary alcohol, Boc-L-leucinol, to the aldehyde. Over-oxidation to the carboxylic acid is a common side reaction that must be carefully controlled. The Dess-Martin periodinane (DMP) oxidation is a widely used and reliable method for this transformation due to its mild reaction conditions and high yields.

Caption: Synthetic pathway for Boc-L-Leucinal.

Detailed Experimental Protocol: Dess-Martin Oxidation of Boc-L-leucinol

This protocol is adapted from established procedures for the oxidation of N-protected amino alcohols.[1]

Materials:

-

Boc-L-leucinol

-

Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve Boc-L-leucinol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add Dess-Martin periodinane (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate solution and 10% aqueous sodium thiosulfate solution. Stir vigorously for 15-20 minutes until the solid byproducts are dissolved.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x volumes).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford Boc-L-Leucinal as a white solid.

Spectroscopic Characterization

Unambiguous identification of Tert-butyl (S)-1-formyl-3-methylbutylcarbamate is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of Boc-L-Leucinal is expected to show characteristic signals for the aldehyde proton (CHO) as a doublet around 9.5-9.7 ppm. The protons of the tert-butyl group will appear as a sharp singlet at approximately 1.4 ppm. The remaining protons of the leucine side chain will exhibit complex multiplets in the upfield region.

-

¹³C NMR: The carbon NMR spectrum will show a distinctive downfield resonance for the aldehyde carbonyl carbon (C=O) in the range of 200-205 ppm. The carbonyl carbon of the Boc group will appear around 155 ppm, and the quaternary carbon of the tert-butyl group will be observed near 80 ppm. The carbons of the leucine side chain will resonate in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. A strong absorption band in the region of 1720-1740 cm⁻¹ is characteristic of the aldehyde C=O stretching vibration. The N-H stretch of the carbamate will appear as a broad band around 3300-3400 cm⁻¹, and the C=O stretch of the Boc group will be visible as a strong band near 1680-1700 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Under electrospray ionization (ESI) conditions, the protonated molecule [M+H]⁺ at m/z 216.16 or the sodium adduct [M+Na]⁺ at m/z 238.14 would be expected.

Reactivity, Stability, and Handling

Reactivity Profile

The chemical reactivity of Boc-L-Leucinal is dominated by the aldehyde functionality and the Boc protecting group.

-

Aldehyde Group: The aldehyde is susceptible to nucleophilic attack and can participate in a wide range of reactions, including reductive amination, Wittig reactions, and aldol condensations. It is also prone to oxidation to the corresponding carboxylic acid, necessitating careful handling and storage to avoid exposure to oxidizing agents and air. The α-proton is acidic and can be epimerized under basic conditions, leading to racemization. Therefore, prolonged exposure to strong bases should be avoided.

-

Boc Protecting Group: The tert-butyloxycarbonyl group is stable under a wide range of nucleophilic and basic conditions. However, it is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[5][6]

Caption: Reactivity profile of Boc-L-Leucinal.

Stability and Storage

To maintain its chemical integrity, Tert-butyl (S)-1-formyl-3-methylbutylcarbamate should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8 °C).[3] It should be protected from light, moisture, and air to prevent oxidation and hydrolysis. For long-term storage, keeping it in a freezer at -20 °C is recommended.

Analytical Methods for Quality Control

Ensuring the purity of Boc-L-Leucinal is critical for its successful application in synthesis.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a suitable method for assessing the purity of Boc-L-Leucinal. A C18 column with a gradient elution system of water and acetonitrile, both containing a small amount of a modifier like trifluoroacetic acid (0.1%), is typically employed. Detection is commonly performed using a UV detector at a wavelength around 210-220 nm.

Chiral HPLC

To determine the enantiomeric purity of the compound and assess the extent of any racemization, chiral HPLC is the method of choice. A suitable chiral stationary phase, such as a cyclodextrin-based or a polysaccharide-based column, would be required.

Applications in Drug Discovery and Development

The unique combination of a chiral scaffold, a reactive aldehyde, and a stable protecting group makes Boc-L-Leucinal a valuable intermediate in the synthesis of a variety of target molecules.

-

Peptide Aldehydes: It serves as a key starting material for the synthesis of more complex peptide aldehydes, which are potent inhibitors of various proteases, including cysteine and serine proteases.[7]

-

Asymmetric Synthesis: The chiral center of Boc-L-Leucinal can be used to induce stereoselectivity in subsequent reactions, making it a valuable tool in asymmetric synthesis.

-

Pharmaceutical Intermediates: As previously mentioned, it is a crucial intermediate in the synthesis of the anti-epileptic drug Lacosamide.

Conclusion

Tert-butyl (S)-1-formyl-3-methylbutylcarbamate (Boc-L-Leucinal) is a versatile and valuable chiral building block in modern organic synthesis. Its well-defined chemical and physical properties, coupled with established synthetic and analytical methods, make it an attractive starting material for the construction of complex and biologically active molecules. A thorough understanding of its reactivity, stability, and handling requirements is paramount to its successful application in research and development. This guide has provided a comprehensive overview of these key aspects, intended to serve as a valuable resource for scientists and researchers in the field.

References

-

Patil, S. A., et al. (2021). Total Synthesis and Conformational Analysis of Naturally Occurring Lipovelutibols along with Lead Optimization of Lipovelutibol D. ACS Omega, 6(9), 6043–6055. [Link]

-

PubChem. N-Boc-L-leucine L-leucine. [Link]

-

Pozdnev, V. F. (1983). N-tert-Butoxycarbonyl-L-phenylalanine. Organic Syntheses, 61, 25. [Link]

-

BuyersGuideChem. Boc-L-(+)-Leucine. [Link]

-

Grzonka, Z., et al. (2018). ¹H and ¹³C MAS NMR spectra of the amino acid Boc‐Leu, ¹³C 99 % labelled at carboxyl position... ResearchGate. [Link]

-

Fehrentz, J.-A., et al. (1995). N-tert-BUTOXYCARBONYL-L-LEUCINAL. Organic Syntheses, 72, 12. [Link]

-

ResearchGate. 400MHz 1H NMR spectrum of Boc-(Leu-β3,3-Ac6c)2-Leu-OMe, P3 in CDCl3. [Link]

- Google Patents.

-

Patil, S. A., et al. (2021). Total Synthesis and Conformational Analysis of Naturally Occurring Lipovelutibols along with Lead Optimization of Lipovelutibol D. PMC. [Link]

-

Ovcharova, L. O., et al. (2018). HPLC Determination Of L-Valine, L-Leucine, And L-Isoleicin Using Pre-Column Derivatization By Di-Tret-Butyl-Dicarbonate. Semantic Scholar. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Bonner, W. A., & Blair, N. E. (1982). The radiolysis and radioracemization of poly-L-leucines. Journal of molecular evolution, 18(5), 331–336. [Link]

-

Ley, S. V., et al. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC. [Link]

-

Sato, K., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

-

Scientific Laboratory Supplies. Boc-Leu-OH, >=99.0% (HPLC). [Link]

-

Li, Y., et al. (2018). Proteasome Inhibitor Carbobenzoxy-L-Leucyl-L-Leucyl-L-Leucinal (MG132) Enhances Therapeutic Effect of Paclitaxel on Breast Cancer by Inhibiting Nuclear Factor (NF)-κB Signaling. Medical Science Monitor, 24, 335–343. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. BOC-L-Leucine | 13139-15-6 [chemicalbook.com]

- 4. Boc-Leu-OH = 99.0 HPLC 13139-15-6 [sigmaaldrich.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Proteasome Inhibitor Carbobenzoxy-L-Leucyl-L-Leucyl-L-Leucinal (MG132) Enhances Therapeutic Effect of Paclitaxel on Breast Cancer by Inhibiting Nuclear Factor (NF)-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure Elucidation of Tert-butyl (S)-1-formyl-3-methylbutylcarbamate (Boc-L-leucinal)

Introduction

Tert-butyl (S)-1-formyl-3-methylbutylcarbamate, commonly known in the scientific community as Boc-L-leucinal, is a chiral aldehyde derived from the amino acid L-leucine. The incorporation of the tert-butyloxycarbonyl (Boc) protecting group on the amine functionality makes it a critical building block in the synthesis of complex peptides and peptidomimetics, particularly those with therapeutic potential. Its aldehyde moiety serves as a versatile handle for various chemical transformations, including reductive amination and the formation of protease-inhibiting warheads.

Given its significance in drug discovery and development, the unambiguous confirmation of its structure and the assessment of its purity are paramount. This technical guide provides a comprehensive overview of the analytical methodologies and field-proven insights for the complete structure elucidation of Boc-L-leucinal. We will delve into the practical application and interpretation of spectroscopic techniques, emphasizing the causality behind experimental choices to ensure a self-validating analytical workflow.

Core Molecular Characteristics

A foundational understanding of the molecule's basic properties is the first step in any structure elucidation workflow.

| Property | Value | Source |

| Chemical Name | Tert-butyl (S)-1-formyl-3-methylbutylcarbamate | |

| Common Name | Boc-L-leucinal | |

| CAS Number | 58521-45-2 | [1] |

| Molecular Formula | C₁₁H₂₁NO₃ | [1] |

| Molecular Weight | 215.29 g/mol | [1] |

Synthesis and Potential Impurities: A Critical Consideration

The synthetic route employed to produce Boc-L-leucinal directly influences the potential impurity profile, which is a crucial aspect of structure elucidation and quality control. A common and efficient method for the synthesis of Boc-L-leucinal is the controlled oxidation of its corresponding alcohol, Boc-L-leucinol.

This oxidation is often achieved using mild oxidizing agents such as Dess-Martin periodinane (DMP) or a Swern oxidation protocol. Understanding this synthetic pathway is vital as it informs the analyst about potential process-related impurities that may need to be identified and characterized.

Potential Impurities:

-

Boc-L-leucinol (Starting Material): Incomplete oxidation can lead to the presence of the starting alcohol.

-

Boc-L-leucine (Over-oxidation Product): Aggressive oxidation conditions can further oxidize the aldehyde to the corresponding carboxylic acid.

-

Di-tert-butyl dicarbonate (Boc₂O) and related byproducts: From the initial Boc-protection of L-leucine.

-

Reagent-derived impurities: Remnants or byproducts of the oxidizing agent and other reagents used in the synthesis and workup.

The following diagram illustrates the general synthetic workflow and the points at which key impurities can be introduced.

Caption: Synthesis workflow and potential impurity sources.

Spectroscopic Analysis: The Core of Structure Elucidation

A multi-technique spectroscopic approach is essential for the unambiguous structure elucidation of Boc-L-leucinal. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. For Boc-L-leucinal, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: A Proton-by-Proton Examination

The ¹H NMR spectrum provides detailed information about the number of different types of protons, their chemical environments, and their connectivity.

Step-by-Step Protocol for ¹H NMR Analysis:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube. CDCl₃ is a good initial choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving complex multiplets.

-

Data Acquisition: Record a standard one-dimensional ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak (CHCl₃ at 7.26 ppm).

Expected Chemical Shifts and Multiplicities:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |

| Aldehyde (-CHO) | 9.5 - 9.7 | Singlet (or doublet if coupled to α-H) | 1H | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group. |

| NH (Carbamate) | 4.8 - 5.2 | Broad singlet or doublet | 1H | The carbamate proton is deshielded and often appears broad due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding. It will show coupling to the α-proton. |

| α-CH | 4.0 - 4.3 | Multiplet | 1H | This proton is deshielded by the adjacent nitrogen of the carbamate and the aldehyde group. It will be coupled to the NH proton and the β-CH₂ protons. |

| β-CH₂ | 1.4 - 1.8 | Multiplet | 2H | These diastereotopic protons are part of the isobutyl side chain and will show complex splitting due to coupling with the α-CH and γ-CH protons. |

| γ-CH | 1.6 - 1.9 | Multiplet | 1H | This proton is coupled to the β-CH₂ protons and the two diastereotopic methyl groups. |

| δ-CH₃ (x2) | 0.9 - 1.0 | Doublet | 6H | The two methyl groups of the isobutyl side chain are diastereotopic and will appear as two distinct doublets, coupled to the γ-CH proton. |

| tert-Butyl (-C(CH₃)₃) | ~1.45 | Singlet | 9H | The nine protons of the tert-butyl group are chemically equivalent and appear as a strong singlet. |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments.

Step-by-Step Protocol for ¹³C NMR Analysis:

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A sufficient number of scans is crucial due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing the solvent peak (CDCl₃ at 77.16 ppm).

Expected Chemical Shifts:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale for Assignment |

| Aldehyde Carbonyl (-C HO) | 200 - 205 | The aldehyde carbonyl carbon is highly deshielded and appears at a very downfield chemical shift. |

| Carbamate Carbonyl (-NHC O₂-) | 155 - 157 | The carbamate carbonyl carbon is also deshielded but appears upfield relative to the aldehyde carbonyl. |

| Quaternary Carbon (-OC (CH₃)₃) | 79 - 81 | The quaternary carbon of the tert-butyl group is shielded by the attached methyl groups but deshielded by the electronegative oxygen. |

| α-Carbon (-C H(NHBoc)CHO) | 58 - 62 | This carbon is deshielded by the adjacent nitrogen and carbonyl group. |

| β-Carbon (-C H₂-) | 38 - 42 | The methylene carbon of the isobutyl side chain. |

| γ-Carbon (-C H-) | 24 - 26 | The methine carbon of the isobutyl side chain. |

| δ-Carbons (-C H₃ x2) | 21 - 23 | The two methyl carbons of the isobutyl group. |

| tert-Butyl Carbons (-C(C H₃)₃) | ~28.5 | The three equivalent methyl carbons of the tert-butyl group. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns.

Step-by-Step Protocol for MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, as it is likely to produce the protonated molecular ion [M+H]⁺.

-

Data Acquisition: Acquire a full scan mass spectrum to determine the molecular weight. For further structural information, perform tandem mass spectrometry (MS/MS) on the parent ion.

Expected Mass Spectrum Features:

-

Parent Ion: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 216.3. The observation of this peak confirms the molecular weight of the compound.

-

Fragmentation Pattern: The Boc group is known to be labile under mass spectrometry conditions. Key fragmentation pathways include:

-

Loss of the Boc group: A significant fragment resulting from the loss of the entire tert-butoxycarbonyl group (100 Da), leading to a fragment ion at m/z 116.3.

-

Loss of isobutylene: A characteristic fragmentation of the Boc group is the loss of isobutylene (56 Da) to give a carbamic acid intermediate, which can then further fragment.

-

Cleavage of the isobutyl side chain: Fragmentation of the leucine side chain can also be observed.

-

The following diagram illustrates the expected major fragmentation pathways for Boc-L-leucinal in positive-ion ESI-MS/MS.

Caption: Major fragmentation pathways of Boc-L-leucinal in MS/MS.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.

Step-by-Step Protocol for FTIR Analysis:

-

Sample Preparation: The spectrum can be acquired on a neat sample using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance | Rationale |

| N-H Stretch (Carbamate) | 3300 - 3500 | Broad | Hydrogen bonding can broaden this peak. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Sharp | Characteristic of the alkyl portions of the molecule. |

| C-H Stretch (Aldehyde) | 2720 and 2820 | Two weak to medium bands | The presence of these two distinct peaks is highly characteristic of an aldehyde. |

| C=O Stretch (Aldehyde) | 1720 - 1740 | Strong, sharp | The aldehyde carbonyl stretch typically appears at a higher wavenumber than a ketone carbonyl. |

| C=O Stretch (Carbamate) | 1680 - 1700 | Strong, sharp | The carbamate carbonyl is conjugated with the nitrogen lone pair, which lowers its stretching frequency compared to a typical ketone. |

| N-H Bend (Carbamate) | 1510 - 1540 | Medium | Often referred to as the Amide II band in peptides and related compounds. |

| C-O Stretch (Carbamate) | 1250 - 1300 and 1000-1100 | Strong | Characteristic stretches of the carbamate ester group. |

Putting It All Together: A Self-Validating Workflow

The power of this multi-technique approach lies in its self-validating nature. The information obtained from each technique should be consistent and complementary.

Caption: Integrated workflow for structure elucidation.

For instance, the aldehyde functional group identified by the characteristic C-H and C=O stretches in the IR spectrum should be confirmed by the presence of the aldehyde proton and carbonyl carbon signals in the ¹H and ¹³C NMR spectra, respectively. Similarly, the molecular weight determined by mass spectrometry must be consistent with the molecular formula derived from the NMR data. Any deviation from the expected data should prompt an investigation into the presence of impurities or an alternative structure.

Conclusion

The structure elucidation of Tert-butyl (S)-1-formyl-3-methylbutylcarbamate (Boc-L-leucinal) is a systematic process that relies on the synergistic application of modern spectroscopic techniques. By following the detailed protocols and interpretative guidance provided in this technical guide, researchers, scientists, and drug development professionals can confidently verify the structure and purity of this important synthetic building block. A thorough understanding of the underlying principles of each analytical technique and an awareness of potential synthetic impurities are key to ensuring the integrity of the data and the quality of the final product.

References

-

PubChem. tert-Butyl (S)-1-formyl-3-methylbutylcarbamate. [Link]

Sources

An In-depth Technical Guide to the Physical Characteristics of Tert-butyl (S)-1-formyl-3-methylbutylcarbamate (CAS 58521-45-2)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Physicochemical Landscape of a Key Chiral Building Block

Tert-butyl (S)-1-formyl-3-methylbutylcarbamate, commonly referred to as Boc-L-Leucinal, is a pivotal chiral building block in synthetic organic chemistry and medicinal chemistry. Its unique structural features, comprising a bulky tert-butyloxycarbonyl (Boc) protecting group, a chiral center derived from the amino acid L-leucine, and a reactive aldehyde functionality, make it a versatile precursor for the synthesis of a wide array of complex molecules, including protease inhibitors and other biologically active compounds. A thorough understanding of its physical characteristics is paramount for its effective handling, characterization, and application in multi-step syntheses. This guide provides a comprehensive overview of the known and predicted physical and spectroscopic properties of this important molecule, supported by experimental considerations and analytical methodologies.

Molecular Identity and Core Properties

At its core, the identity of any chemical compound is defined by its fundamental properties. For Tert-butyl (S)-1-formyl-3-methylbutylcarbamate, these are summarized below.

| Property | Value | Source |

| CAS Number | 58521-45-2 | N/A |

| Molecular Formula | C₁₁H₂₁NO₃ | [1] |

| Molecular Weight | 215.29 g/mol | [1] |

| Appearance | White to off-white solid (typical) | Inferred from related compounds |

| Purity | >95% (typical commercial grade) | [1] |

Thermal and Physical Properties: A Quantitative Overview

| Property | Value | Method | Source |

| Melting Point | 80-90 °C (for Boc-L-leucine hydrate) | Experimental | [2] |

| Boiling Point | 295.5 ± 23.0 °C | Predicted | N/A |

| Density | 0.976 ± 0.06 g/cm³ | Predicted | N/A |

Note: The melting point provided is for the closely related Boc-L-leucine hydrate and should be considered an estimate for Boc-L-Leucinal.

Solubility Profile: Guiding Solvent Selection for Synthesis and Analysis

The solubility of Boc-L-Leucinal is a critical parameter for its use in reactions, purification, and analytical procedures. Based on its structure and data from analogous compounds, a general solubility profile can be outlined. The presence of the large, nonpolar Boc group and the alkyl side chain suggests good solubility in many organic solvents, while the polar carbamate and aldehyde groups may impart some solubility in more polar environments.

| Solvent | Solubility | Rationale/Reference |

| Methanol | Soluble | Inferred from related Boc-amino acids |

| Ethanol | Soluble | Inferred from related Boc-amino acids[3] |

| Dimethyl Sulfoxide (DMSO) | Soluble | Inferred from related Boc-amino acids[4] |

| Dichloromethane | Soluble | Inferred from synthetic procedures |

| Tetrahydrofuran (THF) | Soluble | Inferred from synthetic procedures |

| Water | Insoluble to sparingly soluble | Inferred from the hydrophobic nature of the molecule |

Experimental Insight: The solubility of Boc-protected amino acids is generally good in a range of organic solvents. For synthetic applications, anhydrous solvents are often required to prevent unwanted reactions with the aldehyde functionality. For analytical purposes, such as HPLC, solubility in the mobile phase components (e.g., acetonitrile, methanol, water) is a key consideration.

Spectroscopic Characterization: The Fingerprint of a Molecule

Spectroscopic techniques provide an unambiguous identification of a compound and offer insights into its structural features.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For Boc-L-Leucinal, the following characteristic absorption bands are expected:

| Functional Group | Expected Absorption Range (cm⁻¹) | Interpretation |

| N-H (carbamate) | ~3300 (broad) | N-H stretching vibration. |

| C-H (alkane) | 2960-2850 | C-H stretching vibrations of the isobutyl and tert-butyl groups. |

| C=O (aldehyde) | ~1725 | Strong C=O stretching vibration, characteristic of aldehydes. |

| C=O (carbamate) | ~1685 | Strong C=O stretching vibration of the Boc-protecting group. |

| C-O (carbamate) | ~1160 | C-O stretching vibration. |

Diagram: Expected IR Absorption Regions for Boc-L-Leucinal

Caption: Key IR absorption bands for Boc-L-Leucinal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of Boc-L-Leucinal is expected to show distinct signals for each type of proton.

| Proton Environment | Approximate Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehyde (-CHO) | 9.5-9.7 | s | 1H |

| N-H (carbamate) | ~5.0 | d | 1H |

| α-CH | ~4.1 | m | 1H |

| β-CH₂ | 1.5-1.7 | m | 2H |

| γ-CH | ~1.8 | m | 1H |

| δ-CH₃ | 0.9-1.0 | d | 6H |

| tert-butyl (-C(CH₃)₃) | ~1.4 | s | 9H |

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and types of carbon atoms in the molecule.

| Carbon Environment | Approximate Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | ~200 |

| Carbamate (C=O) | ~156 |

| Quaternary C (Boc) | ~80 |

| α-C | ~58 |

| β-C | ~40 |

| γ-C | ~25 |

| δ-C | ~22 |

| tert-butyl (CH₃) | ~28 |

Stereochemical Integrity and its Analysis

As a chiral molecule, the enantiomeric purity of Boc-L-Leucinal is of utmost importance, particularly in the synthesis of stereospecific drug molecules.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of chiral compounds.

Workflow: Chiral HPLC Analysis of Boc-L-Leucinal

Caption: A typical workflow for determining the enantiomeric purity of Boc-L-Leucinal using chiral HPLC.

Experimental Protocol: Chiral HPLC Analysis

-

Instrumentation: A standard HPLC system equipped with a UV detector is required.

-

Chiral Stationary Phase (CSP): Polysaccharide-based columns, such as Chiralpak® IA or IB, are commonly effective for separating enantiomers of N-protected amino aldehydes.[5]

-

Mobile Phase: A mixture of n-hexane and isopropanol is a typical mobile phase for normal-phase chiral separations. The ratio is optimized to achieve baseline separation of the enantiomers.

-

Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent at a suitable concentration (e.g., 1 mg/mL). A racemic standard (Boc-DL-Leucinal) should also be prepared to confirm the elution order of the enantiomers.

-

Analysis: The sample and standard are injected onto the column, and the chromatogram is recorded.

-

Quantification: The peak areas of the two enantiomers are integrated, and the enantiomeric excess is calculated using the formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100.

Crystallographic Data

Conclusion: A Foundation for Application

The physical characteristics of Tert-butyl (S)-1-formyl-3-methylbutylcarbamate presented in this guide provide a foundational understanding for researchers and drug development professionals. While some properties are based on predictions and data from analogous compounds, they offer a reliable starting point for experimental design and process development. The outlined analytical methodologies, particularly for spectroscopic characterization and chiral purity assessment, are essential for ensuring the quality and identity of this critical synthetic intermediate. As a Senior Application Scientist, I emphasize the importance of experimental verification of these properties for any new batch of material to ensure consistency and success in its downstream applications.

References

Sources

An In-depth Technical Guide to the Mechanism of Action of Tert-butyl [(1S)-1-formyl-3-methylbutyl]carbamate (Boc-L-Leucinal)

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of Tert-butyl [(1S)-1-formyl-3-methylbutyl]carbamate, a synthetic peptide aldehyde commonly referred to as Boc-L-Leucinal. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular interactions, cellular consequences, and experimental methodologies associated with this potent enzyme inhibitor. We will explore its primary targets, the chemical basis of its inhibitory activity, and its downstream effects on critical cellular pathways such as apoptosis. Furthermore, this guide offers detailed protocols for the characterization of Boc-L-Leucinal's activity, providing a robust framework for its application in a research setting.

Introduction and Chemical Profile

Tert-butyl [(1S)-1-formyl-3-methylbutyl]carbamate (Boc-L-Leucinal) is a C-terminally protected amino acid derivative featuring a reactive aldehyde functional group. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amine of the L-leucine scaffold enhances its cell permeability, a crucial attribute for its biological activity. The key to its mechanism of action lies in the electrophilic nature of the aldehyde, which readily interacts with nucleophilic residues in the active sites of specific enzymes.

While structurally simple, Boc-L-Leucinal belongs to a class of compounds known as peptide aldehyde inhibitors. These molecules are designed to mimic the transition state of peptide cleavage by proteases, allowing them to bind with high affinity to the enzyme's active site.

Molecular Mechanism of Action: Targeting Cysteine Proteases

The primary molecular targets of Boc-L-Leucinal are cysteine proteases, with a particular affinity for the calpain family of enzymes. Calpains are calcium-dependent proteases that play a crucial role in various cellular processes, including signal transduction, cell proliferation, differentiation, and apoptosis.[1][2]

Reversible Covalent Inhibition

The aldehyde functional group of Boc-L-Leucinal is the "warhead" responsible for its inhibitory activity. It acts as a potent, reversible covalent inhibitor of cysteine proteases. The mechanism involves the nucleophilic attack of the catalytic cysteine residue in the enzyme's active site on the electrophilic aldehyde carbon of Boc-L-Leucinal. This interaction results in the formation of a stable, yet reversible, hemiacetal adduct. This covalent modification of the active site cysteine effectively blocks substrate access and inhibits the enzyme's proteolytic activity.

The reversibility of this interaction is a key feature. The hemiacetal can hydrolyze, releasing the inhibitor and restoring the enzyme's function. This dynamic equilibrium is a hallmark of many aldehyde-based protease inhibitors.

Caption: Reversible covalent inhibition of calpain by Boc-L-Leucinal.

Selectivity Profile: Calpains vs. The Proteasome

Peptide aldehydes can exhibit inhibitory activity against a range of proteases. A critical aspect of their utility in research is their selectivity. While structurally related to proteasome inhibitors like MG132 (Carbobenzoxy-L-leucyl-L-leucyl-L-leucinal), which is a tripeptide aldehyde, the shorter peptide backbone of Boc-L-Leucinal appears to confer greater selectivity for calpains over the proteasome.[3][4]

Studies on similar di- and tri-leucine peptidyl aldehydes have shown that while tripeptide aldehydes strongly inhibit both calpain and the proteasome, a dipeptide aldehyde, benzyloxycarbonyl-leucyl-leucinal (ZLLal), is a potent calpain inhibitor (IC50 of 1.20 µM) but a weak proteasome inhibitor (IC50 > 100 µM).[4] It is therefore highly probable that the monopeptide structure of Boc-L-Leucinal further enhances this selectivity for calpains.

| Inhibitor | Structure | Calpain Inhibition (IC50) | Proteasome Inhibition (IC50) |

| Z-LLL-al (MG132) | Tripeptide aldehyde | Strong | Strong |

| Z-LL-al | Dipeptide aldehyde | 1.20 µM | > 100 µM |

| Boc-L-Leucinal | Monopeptide aldehyde | Potent (Predicted) | Weak (Predicted) |

Downstream Cellular Consequences of Calpain Inhibition

Inhibition of calpain activity by Boc-L-Leucinal can trigger a cascade of downstream cellular events, with the induction of apoptosis being a prominent outcome.

The Role of Calpain in Apoptosis

Calpains are implicated in both pro-apoptotic and anti-apoptotic pathways, depending on the cellular context and the specific substrates they cleave. However, sustained or excessive calpain activation is often associated with the initiation of apoptosis. Calpains can cleave a variety of proteins involved in apoptosis regulation, including:

-

Bid: Calpain can cleave the pro-apoptotic Bcl-2 family member Bid, generating a truncated form (tBid) that translocates to the mitochondria and induces the release of cytochrome c.[1]

-

Bax: Calpain-mediated cleavage of Bax can promote its pro-apoptotic function.[1]

-

Caspases: Calpains can directly cleave and activate initiator and executioner caspases, such as pro-caspase-7 and -3.[1]

-

IκB: Calpain can degrade the inhibitor of NF-κB (IκB), leading to the activation of the NF-κB signaling pathway, which can have both pro- and anti-apoptotic roles.[1]

By inhibiting calpain, Boc-L-Leucinal can modulate these processes, and in many cell types, this leads to the induction of apoptosis.

Induction of Apoptosis via the Mitochondrial Pathway

A primary consequence of calpain inhibition by Boc-L-Leucinal is the induction of the intrinsic (mitochondrial) pathway of apoptosis. This pathway is characterized by:

-

Mitochondrial Outer Membrane Permeabilization (MOMP): This leads to the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.

-

Cytochrome c Release: The release of cytochrome c into the cytosol is a critical step.

-

Apoptosome Formation: Cytosolic cytochrome c binds to Apaf-1, leading to the formation of the apoptosome.

-

Caspase Activation: The apoptosome recruits and activates the initiator caspase-9, which in turn cleaves and activates the executioner caspases, such as caspase-3 and -7.

-

Execution of Apoptosis: Activated executioner caspases cleave a plethora of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Caption: Proposed apoptotic pathway induced by Boc-L-Leucinal.

Experimental Protocols for Characterization

To elucidate and quantify the mechanism of action of Boc-L-Leucinal, a series of well-established biochemical and cell-based assays can be employed.

In Vitro Calpain Inhibition Assay

This assay directly measures the ability of Boc-L-Leucinal to inhibit the enzymatic activity of purified calpain. A fluorogenic calpain substrate is used, which upon cleavage by calpain, releases a fluorescent molecule.

Materials:

-

Purified calpain-1 or calpain-2 enzyme

-

Fluorogenic calpain substrate (e.g., Suc-LLVY-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 1 mM DTT, 10 mM CaCl2)

-

Boc-L-Leucinal stock solution (in DMSO)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of Boc-L-Leucinal in assay buffer.

-

In a 96-well plate, add the diluted Boc-L-Leucinal solutions. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Calpeptin).

-

Add the calpain enzyme to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic calpain substrate to each well.

-

Immediately begin monitoring the increase in fluorescence over time using a plate reader (Excitation: ~380 nm, Emission: ~460 nm).

-

Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence curves.

-

Plot the percentage of calpain inhibition versus the concentration of Boc-L-Leucinal to determine the IC50 value.

Cellular Apoptosis Assessment by Western Blotting

This method is used to detect the activation of key apoptotic proteins in cells treated with Boc-L-Leucinal.

Materials:

-

Cell line of interest (e.g., Jurkat, HeLa)

-

Boc-L-Leucinal

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved Caspase-3, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-cytochrome c)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Culture cells to the desired confluency and treat with various concentrations of Boc-L-Leucinal for different time points. Include an untreated control.

-

Harvest the cells and prepare whole-cell lysates using lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Sources

- 1. Calpain-Mediated Bid Cleavage and Calpain-Independent Bak Modulation: Two Separate Pathways in Cisplatin-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Calpain-1 and Calpain-2 in the Brain: What Have We Learned from 45 Years of Research? [mdpi.com]

- 3. Proteasome Inhibitor Carbobenzoxy-L-Leucyl-L-Leucyl-L-Leucinal (MG132) Enhances Therapeutic Effect of Paclitaxel on Breast Cancer by Inhibiting Nuclear Factor (NF)-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. stemcell.com [stemcell.com]

An In-depth Technical Guide to the Biological Activity of Tert-butyl (S)-1-formyl-3-methylbutylcarbamate (Boc-L-Leucinal)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

Tert-butyl (S)-1-formyl-3-methylbutylcarbamate, commonly known in the scientific community as Boc-L-Leucinal, is a synthetic peptide aldehyde that has garnered significant interest for its potent and diverse biological activities. As a derivative of the amino acid L-leucine with a tert-butyloxycarbonyl (Boc) protecting group on its amine and a reactive aldehyde at its C-terminus, this molecule serves as a versatile tool in both synthetic chemistry and chemical biology. Its primary mechanism of action lies in its ability to act as a potent, often reversible, inhibitor of several key enzyme families, including proteasomes, calpains, and, to a lesser extent, other proteases such as acetylcholinesterase and β-secretase. This inhibitory profile positions Boc-L-Leucinal as a valuable pharmacological agent for investigating and potentially treating a range of pathologies, from cancer and neurodegenerative diseases to inflammatory disorders. This guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols associated with Tert-butyl (S)-1-formyl-3-methylbutylcarbamate, offering field-proven insights for its application in research and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Tert-butyl (S)-1-formyl-3-methylbutylcarbamate is essential for its effective application in experimental settings. These properties influence its solubility, stability, and handling.

| Property | Value | Reference |

| IUPAC Name | tert-butyl N-[(2S)-1-oxo-4-methylpentan-2-yl]carbamate | |

| Synonyms | Boc-L-Leucinal | |

| CAS Number | 58521-45-2 | |

| Molecular Formula | C11H21NO3 | |

| Molecular Weight | 215.29 g/mol | |

| Appearance | White to off-white powder | |

| Melting Point | 85-87 °C | [1] |

| Boiling Point | ~356.0 °C (Predicted) | [1] |

| Density | ~1.061 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

| Optical Rotation | [α]20/D -25° (c = 2 in acetic acid) | [1] |

Synthesis of Tert-butyl (S)-1-formyl-3-methylbutylcarbamate

The synthesis of Tert-butyl (S)-1-formyl-3-methylbutylcarbamate is a multi-step process that begins with the readily available amino acid, L-leucine. The overall strategy involves the protection of the amino group, followed by the reduction of the carboxylic acid to an aldehyde.

Step 1: N-terminal Protection of L-Leucine

The initial step is the protection of the α-amino group of L-leucine with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure in peptide synthesis, preventing the amine from participating in unwanted side reactions.

Protocol:

-

Dissolve L-leucine in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water.

-

Add a base, typically sodium hydroxide or potassium hydroxide, to deprotonate the amino group, rendering it nucleophilic.

-

Slowly add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture at a controlled temperature (e.g., 0-5°C).

-

Allow the reaction to proceed for several hours at room temperature, monitoring for completion by thin-layer chromatography (TLC).

-

Upon completion, acidify the reaction mixture to protonate the carboxylic acid.

-

Extract the resulting Boc-L-leucine with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the Boc-L-leucine by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.

Step 2: Reduction of Boc-L-leucine to Boc-L-Leucinal

The final step involves the selective reduction of the carboxylic acid of Boc-L-leucine to an aldehyde. This is a critical transformation that requires mild reducing agents to avoid over-reduction to the corresponding alcohol. One common method involves the formation of a Weinreb amide followed by reduction. A more direct approach is the reduction of the carboxylic acid itself.

Protocol (via Weinreb Amide):

-

Activate the carboxylic acid of Boc-L-leucine using a coupling agent such as 1,1'-carbonyldiimidazole (CDI) or a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) in an anhydrous aprotic solvent (e.g., THF or dichloromethane).

-

Add N,O-dimethylhydroxylamine hydrochloride and a non-nucleophilic base (e.g., N-methylmorpholine or triethylamine) to the activated ester to form the Boc-L-leucine Weinreb amide.

-

Purify the Weinreb amide by column chromatography.

-

Dissolve the purified Weinreb amide in an anhydrous ether-based solvent (e.g., diethyl ether or THF) and cool to a low temperature (e.g., -78°C).

-

Slowly add a solution of a mild reducing agent, such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H), to the reaction mixture.

-

Carefully monitor the reaction by TLC to ensure complete conversion of the starting material without over-reduction.

-

Quench the reaction with a suitable reagent, such as Rochelle's salt solution or a dilute acid.

-

Extract the product with an organic solvent, wash, dry, and concentrate to yield the crude Boc-L-Leucinal.

-

Purify the final product by flash column chromatography.

Caption: Synthesis of Tert-butyl (S)-1-formyl-3-methylbutylcarbamate.

Biological Activity and Mechanisms of Action

The biological significance of Tert-butyl (S)-1-formyl-3-methylbutylcarbamate stems from its ability to inhibit key cellular enzymes. The electrophilic aldehyde group is crucial for its inhibitory activity, as it can form a reversible covalent bond with the active site nucleophiles of target proteases.

Proteasome Inhibition

The ubiquitin-proteasome system is a major pathway for protein degradation in eukaryotic cells, playing a critical role in cell cycle regulation, apoptosis, and signal transduction.[2] The 26S proteasome, the central enzyme of this system, possesses multiple proteolytic activities, including chymotrypsin-like, trypsin-like, and caspase-like activities, associated with its β5, β2, and β1 subunits, respectively.[3]

Mechanism of Action: Boc-L-Leucinal acts as a potent, reversible inhibitor of the chymotrypsin-like activity of the proteasome.[4] The aldehyde moiety of the inhibitor forms a hemiacetal adduct with the active site threonine residue of the β5 subunit, thereby blocking substrate access and proteolytic activity.[4]

Biological Consequences: Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, including key cell cycle regulators and pro-apoptotic factors. This disruption of protein homeostasis can trigger cell cycle arrest and induce apoptosis, making proteasome inhibitors valuable anti-cancer agents.[2]

Inhibition of the NF-κB Pathway: One of the most well-characterized downstream effects of proteasome inhibition is the suppression of the NF-κB signaling pathway.[2] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα.[5] Upon stimulation by various signals, IκBα is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome.[5] This allows NF-κB to translocate to the nucleus and activate the transcription of genes involved in inflammation, cell survival, and proliferation. By inhibiting the proteasome, Boc-L-Leucinal prevents the degradation of IκBα, thereby trapping NF-κB in the cytoplasm and blocking its pro-survival and pro-inflammatory signaling.[5]

Caption: Inhibition of the NF-κB pathway by Boc-L-Leucinal.

Calpain Inhibition

Calpains are a family of calcium-dependent cysteine proteases involved in various cellular processes, including cell motility, signal transduction, and apoptosis.[6] The two major isoforms, calpain-1 and calpain-2, are ubiquitously expressed and have distinct, sometimes opposing, roles in cellular function.[6]

Mechanism of Action: Similar to its interaction with the proteasome, the aldehyde group of Boc-L-Leucinal forms a reversible thiohemiacetal with the active site cysteine residue of calpains, thereby inhibiting their proteolytic activity.

Biological Consequences: Dysregulation of calpain activity is implicated in various pathological conditions, including neurodegenerative diseases and ischemic injury.[6] Inhibition of calpains by compounds like Boc-L-Leucinal can be neuroprotective by preventing the degradation of key cytoskeletal and signaling proteins.[6] Conversely, in some contexts, calpain inhibition can also promote apoptosis.

Acetylcholinesterase and β-Secretase Inhibition

In the context of Alzheimer's disease, the accumulation of amyloid-beta (Aβ) plaques and the loss of cholinergic neurons are key pathological hallmarks.[7] Two enzymes central to these processes are β-secretase (BACE1), which is involved in the production of Aβ, and acetylcholinesterase (AChE), which degrades the neurotransmitter acetylcholine.

Mechanism of Action and Biological Consequences: Tert-butyl (S)-1-formyl-3-methylbutylcarbamate has been reported to exhibit inhibitory activity against both AChE and BACE1.[7] By inhibiting AChE, it can increase the levels of acetylcholine in the synaptic cleft, potentially improving cognitive function.[7] Inhibition of BACE1 can reduce the production of Aβ peptides, thereby slowing the formation of amyloid plaques.[7] The mechanism of inhibition is likely competitive, with the inhibitor binding to the active site of these enzymes.[]

Therapeutic Potential and Research Applications

The diverse inhibitory profile of Tert-butyl (S)-1-formyl-3-methylbutylcarbamate makes it a valuable tool for a wide range of research applications and a potential starting point for the development of therapeutic agents.

Oncology

As a proteasome inhibitor, Boc-L-Leucinal has significant potential in cancer research. By inducing apoptosis and inhibiting the pro-survival NF-κB pathway, it can suppress tumor growth.[2] It is widely used in preclinical studies to investigate the role of the proteasome in various cancers and to evaluate the efficacy of proteasome inhibition as a therapeutic strategy.

Induction of Apoptosis: Proteasome inhibition by Boc-L-Leucinal can trigger the intrinsic apoptotic pathway. The accumulation of pro-apoptotic proteins and the inhibition of anti-apoptotic factors downstream of NF-κB can lead to a decrease in the mitochondrial membrane potential, the release of cytochrome c from the mitochondria, and the subsequent activation of the caspase cascade, culminating in the activation of effector caspases like caspase-3 and apoptotic cell death.[9][]

Caption: Apoptosis induction by Boc-L-Leucinal via proteasome inhibition.

Neurodegenerative Diseases

The dual inhibitory activity of Boc-L-Leucinal against both acetylcholinesterase and β-secretase makes it a compound of interest in Alzheimer's disease research.[7] Its ability to modulate both the cholinergic and amyloidogenic pathways suggests a potential for a multi-target therapeutic approach.[7] Furthermore, its calpain inhibitory activity may offer neuroprotective effects in a broader range of neurodegenerative conditions.[6]

Anti-inflammatory Research

By inhibiting the NF-κB pathway, a central regulator of inflammation, Boc-L-Leucinal can be used to study inflammatory processes and to evaluate the therapeutic potential of NF-κB inhibition in inflammatory diseases.[2] Its application in this area can involve measuring the reduction of pro-inflammatory cytokines, such as TNF-α and IL-6, in cell-based assays.[7]

Experimental Protocols

The following are generalized protocols for assessing the inhibitory activity of Tert-butyl (S)-1-formyl-3-methylbutylcarbamate against its primary enzyme targets. These should be optimized for specific experimental conditions.

Proteasome Activity Assay (Fluorogenic)

This assay measures the chymotrypsin-like activity of the 20S proteasome using a fluorogenic substrate.

Materials:

-

Purified 20S proteasome

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5)

-

Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)

-

Tert-butyl (S)-1-formyl-3-methylbutylcarbamate (dissolved in DMSO)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of Tert-butyl (S)-1-formyl-3-methylbutylcarbamate in assay buffer.

-

In a 96-well plate, add the diluted inhibitor solutions. Include wells with DMSO only as a vehicle control.

-

Add the purified 20S proteasome to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic substrate to each well.

-

Immediately measure the fluorescence intensity (e.g., excitation at 380 nm, emission at 460 nm for AMC) in a kinetic mode for a set period (e.g., 30-60 minutes).

-

Calculate the rate of substrate cleavage for each inhibitor concentration.

-

Plot the reaction rates against the inhibitor concentrations and determine the IC50 value.

Calpain Activity Assay (Fluorogenic)

This assay measures calpain activity using a cell-permeable fluorogenic substrate.

Materials:

-

Cell line of interest

-

Cell culture medium

-

Fluorogenic calpain substrate (e.g., Boc-Leu-Met-CMAC)

-

Tert-butyl (S)-1-formyl-3-methylbutylcarbamate (dissolved in DMSO)

-

Calcium ionophore (e.g., A23187) to activate calpains (optional)

-

Fluorescence plate reader or flow cytometer

Procedure:

-

Plate cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of Tert-butyl (S)-1-formyl-3-methylbutylcarbamate for a specified time.

-

If desired, stimulate calpain activity by adding a calcium ionophore.

-

Load the cells with the fluorogenic calpain substrate and incubate at 37°C.

-

Measure the fluorescence intensity using a plate reader or analyze the cells by flow cytometry.

-

Compare the fluorescence signals from inhibitor-treated cells to control cells to determine the extent of inhibition.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method for measuring AChE activity.

Materials:

-

Purified acetylcholinesterase

-

Assay buffer (e.g., phosphate buffer, pH 8.0)

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Tert-butyl (S)-1-formyl-3-methylbutylcarbamate (dissolved in DMSO)

-

96-well clear microplate

-

Absorbance plate reader

Procedure:

-

In a 96-well plate, add assay buffer, DTNB, and various concentrations of the inhibitor.

-

Add the purified AChE to the wells and incubate for a short period.

-

Initiate the reaction by adding the substrate, ATCI.

-

The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow product (5-thio-2-nitrobenzoate).

-

Measure the absorbance at 412 nm in a kinetic mode.

-

Calculate the reaction rates and determine the IC50 value of the inhibitor.

β-Secretase (BACE1) Inhibition Assay (FRET-based)

This assay utilizes a peptide substrate with a fluorophore and a quencher to measure BACE1 activity.

Materials:

-

Recombinant human BACE1

-

Assay buffer (e.g., sodium acetate buffer, pH 4.5)

-

FRET-based BACE1 substrate

-

Tert-butyl (S)-1-formyl-3-methylbutylcarbamate (dissolved in DMSO)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Add assay buffer, the inhibitor at various concentrations, and recombinant BACE1 to the wells of a microplate.

-

Incubate to allow for inhibitor binding.

-

Initiate the reaction by adding the FRET substrate.

-

Cleavage of the substrate by BACE1 separates the fluorophore from the quencher, resulting in an increase in fluorescence.

-

Measure the fluorescence intensity over time.

-

Calculate the reaction rates and determine the IC50 value.

Conclusion

Tert-butyl (S)-1-formyl-3-methylbutylcarbamate (Boc-L-Leucinal) is a multifaceted molecule with significant biological activities, primarily driven by its ability to inhibit key cellular proteases. Its well-established roles as a proteasome and calpain inhibitor, coupled with its emerging potential to target enzymes relevant to Alzheimer's disease, make it an invaluable tool for researchers in oncology, neurobiology, and inflammation. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of its biological effects. As our understanding of the intricate roles of these enzyme systems in disease pathogenesis continues to grow, the utility of specific and potent inhibitors like Boc-L-Leucinal in both basic research and as a scaffold for drug discovery will undoubtedly expand.

References

-

Simultaneous Analysis of Cytokines and Costimulatory Molecules Concentrations by ELISA Technique and of Probabilities of Measurable Concentrations of Interleukins IL-2, IL-4, IL-5, IL-6, CXCL8 (IL-8), IL-10, IL-13 Occurring in Plasma of Healthy Blood Donors. (n.d.). PMC. Retrieved January 22, 2026, from [Link]

-

Pharmacological Targeting of Bcl-2 Induces Caspase 3-Mediated Cleavage of HDAC6 and Regulates the Autophagy Process in Colorectal Cancer. (2023). PMC. Retrieved January 22, 2026, from [Link]

-

Proteasome Inhibitor Carbobenzoxy-L-Leucyl-L-Leucyl-L-Leucinal (MG132) Enhances Therapeutic Effect of Paclitaxel on Breast Cancer by Inhibiting Nuclear Factor (NF)-κB Signaling. (2018). PubMed. Retrieved January 22, 2026, from [Link]

-

Buccal cell cytokeratin 14 identifies mild cognitive impairment and Alzheimer's disease in the AIBL study of aging. (2015). PubMed. Retrieved January 22, 2026, from [Link]

-

NF-κB: A Druggable Target in Acute Myeloid Leukemia. (2021). PMC. Retrieved January 22, 2026, from [Link]

-

Bcl-2 Protects Against FCCP-induced Apoptosis and Mitochondrial Membrane Potential Depolarization in PC12 Cells. (2000). PubMed. Retrieved January 22, 2026, from [Link]

-

Ubiquitination and Degradation of the Inhibitors of NF-κB. (2006). PMC. Retrieved January 22, 2026, from [Link]

-

An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors. (2006). PMC. Retrieved January 22, 2026, from [Link]

-

The Enhancing Immune Response and Anti-Inflammatory Effects of Caulerpa lentillifera Extract in RAW 264.7 Cells. (2022). MDPI. Retrieved January 22, 2026, from [Link]

-

Disruption of mitochondrial membrane potential during apoptosis induced by PSC 833 and CsA in multidrug-resistant lymphoid leukemia. (2002). PubMed. Retrieved January 22, 2026, from [Link]

-

Calpain-1 and Calpain-2 in the Brain: What Have We Learned from 45 Years of Research?. (2025). MDPI. Retrieved January 22, 2026, from [Link]

-

Researchers develop chemical compound with potential against Alzheimer's disease. (2025). Agência FAPESP. Retrieved January 22, 2026, from [Link]

-

5.4: Enzyme Inhibition. (2025). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

-

The Rel/NF-κB Family Directly Activates Expression of the Apoptosis Inhibitor Bcl-xL. (1998). NIH. Retrieved January 22, 2026, from [Link]

-

Proteasome inhibitor MG132 modulates signal transduction pathways in ELT3 uterine leiomyoma cells. (2023). PMC. Retrieved January 22, 2026, from [Link]

-

Effector Caspases and Leukemia. (2012). PMC. Retrieved January 22, 2026, from [Link]

-

(PDF) Calpain-1 and Calpain-2 in the Brain: New Evidence for a Critical Role of Calpain-2 in Neuronal Death. (2025). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Title: Peptide Synthesis Using Unprotected Amino Acids. (2023). ChemRxiv. Retrieved January 22, 2026, from [Link]

-

Evaluation of Cell-Specific Alterations in Alzheimer's Disease and Relevance of In Vitro Models. (2023). MDPI. Retrieved January 22, 2026, from [Link]

-

Caspase Activation Pathways Analysis by BiFC Assay | Protocol Preview. (2022). YouTube. Retrieved January 22, 2026, from [Link]

-

Evaluation of multiplexed cytokine and inflammation marker measurements: A methodologic study. (2011). PMC. Retrieved January 22, 2026, from [Link]

-

Physiology, Noncompetitive Inhibitor. (2022). StatPearls - NCBI Bookshelf. Retrieved January 22, 2026, from [Link]

-

BU-32: a novel proteasome inhibitor for breast cancer. (2011). PubMed. Retrieved January 22, 2026, from [Link]

-

Time course of caspase-3 activation after treatment with PAB. HL-60.... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Inactivation of subtilisin Carlsberg by N-((tert-butoxycarbonyl)alanylprolylphenylalanyl)-O-benzoylhydroxylamine: formation of a covalent enzyme-inhibitor linkage in the form of a carbamate derivative. (1991). PubMed. Retrieved January 22, 2026, from [Link]

-

Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved January 22, 2026, from [Link]

-

The NF-κB Transcriptional Network Is a High-Dose Vitamin C-Targetable Vulnerability in Breast Cancer. (2022). MDPI. Retrieved January 22, 2026, from [Link]

-

The mitochondrial membrane potential (deltapsi(m)) in apoptosis. (2025). ResearchGate. Retrieved January 22, 2026, from [Link]

-

The cellular model for Alzheimer's disease research: PC12 cells. (2022). PMC. Retrieved January 22, 2026, from [Link]

-

Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. (2004). PubMed. Retrieved January 22, 2026, from [Link]

-

Procaspase-3 Activation. (n.d.). Hergenrother Lab - University of Illinois. Retrieved January 22, 2026, from [Link]

-

B.7.6 Compare competitive inhibition and non-competitive inhibition.. (2014). YouTube. Retrieved January 22, 2026, from [Link]

-

NF-kB's contribution to B cell fate decisions. (2014). Frontiers. Retrieved January 22, 2026, from [Link]

-

Alzheimer's 'breakthrough' simulates disease symptoms in brain cells. (2014). Fierce Biotech. Retrieved January 22, 2026, from [Link]

-

IC50 values of inhibition of the active sites of the 26S proteasome by.... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Chemokine & Cytokine Detection ELISA Kits. (n.d.). Chondrex, Inc.. Retrieved January 22, 2026, from [Link]

-

26.7: Peptide Synthesis. (2024). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

-

Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2016). PMC. Retrieved January 22, 2026, from [Link]

-

The Mitochondrial Pathway of Apoptosis Part II: The BCL-2 Protein Family. (2012). PMC. Retrieved January 22, 2026, from [Link]

-

Table 1: [Summary of competitive, non-competitive and uncompetitive inhibition models.].. (n.d.). Assay Guidance Manual - NCBI. Retrieved January 22, 2026, from [Link]

-

Calpain-1 and Calpain-2 Promote Breast Cancer Metastasis. (2022). MDPI. Retrieved January 22, 2026, from [Link]

-

Elucidating the Catalytic Subunit Composition of Distinct Proteasome Subtypes: A Crosslinking Approach Employing Bifunctional Activity-Based Probes. (2016). PMC. Retrieved January 22, 2026, from [Link]

-

The mitochondrial membrane potential (Δψm) in apoptosis; An update. (2025). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Calpain-1 and Calpain-2 in the Brain: What Have We Learned from 45 Years of Research?. (2025). PubMed. Retrieved January 22, 2026, from [Link]

Sources

- 1. Calpain-1 and calpain-2: the yin and yang of synaptic plasticity and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proteasome Inhibitor Carbobenzoxy-L-Leucyl-L-Leucyl-L-Leucinal (MG132) Enhances Therapeutic Effect of Paclitaxel on Breast Cancer by Inhibiting Nuclear Factor (NF)-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Elucidating the Catalytic Subunit Composition of Distinct Proteasome Subtypes: A Crosslinking Approach Employing Bifunctional Activity-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proteasome inhibitor MG132 modulates signal transduction pathways in ELT3 uterine leiomyoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Calpain-1 and Calpain-2 in the Brain: What Have We Learned from 45 Years of Research? | MDPI [mdpi.com]

- 7. Tert-butyl (S)1-formyl-3-methylbutylcarbamate | 58521-45-2 | Benchchem [benchchem.com]

- 9. Bcl-2 protects against FCCP-induced apoptosis and mitochondrial membrane potential depolarization in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacological Profile of Tert-butyl (S)-1-formyl-3-methylbutylcarbamate

Executive Summary

Tert-butyl (S)-1-formyl-3-methylbutylcarbamate is a synthetic carbamate derivative with significant potential in the field of neuropharmacology. This technical guide provides a comprehensive overview of its pharmacological profile, with a primary focus on its promising role as a multi-target agent for the treatment of neurodegenerative diseases, particularly Alzheimer's disease. The document elucidates the compound's mechanism of action, drawing from established principles of medicinal chemistry and pharmacology, and presents detailed experimental protocols for its investigation. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics for neurological disorders.

Introduction: The Therapeutic Rationale

Neurodegenerative diseases, such as Alzheimer's, are complex and multifactorial, characterized by a cascade of pathological events including enzymatic dysregulation, neuroinflammation, and neuronal loss. The current therapeutic landscape is limited, highlighting the urgent need for novel drug candidates that can address multiple facets of the disease pathology. Tert-butyl (S)-1-formyl-3-methylbutylcarbamate has emerged as a compound of interest due to its potential to simultaneously target key enzymatic and inflammatory pathways implicated in Alzheimer's disease.[1]

This guide will delve into the specific pharmacological activities of this molecule, namely its inhibitory effects on acetylcholinesterase (AChE) and β-secretase (BACE1), as well as its anti-inflammatory properties in glial cells.

Core Pharmacological Activities

Dual Enzyme Inhibition: A Two-Pronged Approach

A key attribute of Tert-butyl (S)-1-formyl-3-methylbutylcarbamate is its putative role as a dual inhibitor of two critical enzymes in the pathophysiology of Alzheimer's disease: acetylcholinesterase and β-secretase.[1]

-

Acetylcholinesterase (AChE) Inhibition: The carbamate moiety of the molecule is a well-established pharmacophore for AChE inhibition.[2][3][4] By reversibly binding to the active site of AChE, the compound is expected to prevent the breakdown of the neurotransmitter acetylcholine. This mechanism is central to current symptomatic treatments for Alzheimer's, aiming to ameliorate cognitive deficits.

-

β-Secretase (BACE1) Inhibition: The formyl group and the overall stereochemistry of the molecule are hypothesized to enable interaction with the active site of β-secretase. Inhibition of BACE1 is a disease-modifying strategy, as this enzyme is responsible for the initial cleavage of the amyloid precursor protein (APP), a critical step in the formation of neurotoxic amyloid-beta (Aβ) plaques.[1]

This dual-inhibition profile presents a significant therapeutic advantage, offering both symptomatic relief and the potential to slow disease progression.

Neuro-Anti-inflammatory Effects in Astrocytes

Beyond direct enzyme inhibition, Tert-butyl (S)-1-formyl-3-methylbutylcarbamate has been suggested to exert anti-inflammatory effects within the central nervous system.[1] Astrocytes, a type of glial cell, are key players in the neuroinflammatory response.[5][6] In the context of Alzheimer's disease, chronic activation of astrocytes by Aβ peptides can lead to the release of pro-inflammatory cytokines such as TNF-α and IL-6, contributing to neuronal damage.[7][8] In vitro studies on related compounds suggest that this carbamate derivative can modulate these inflammatory responses in astrocytes, potentially by reducing the production of these harmful cytokines.[1][7]

Physicochemical Properties and Synthesis

A summary of the key physicochemical properties of Tert-butyl (S)-1-formyl-3-methylbutylcarbamate is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C10H19NO3 | PubChem |

| Molecular Weight | 201.26 g/mol | PubChem |

| CAS Number | 58521-45-2 | Benchchem[1] |

| Appearance | White to off-white powder or crystals (predicted) | General knowledge |

| Solubility | Soluble in organic solvents like DMSO, ethanol (predicted) | General knowledge |

The synthesis of Tert-butyl (S)-1-formyl-3-methylbutylcarbamate can be achieved through a nucleophilic addition reaction between an appropriate isocyanate and tert-butanol. The stereospecificity of the (S)-enantiomer is crucial for its biological activity and is typically achieved by using a chiral starting material.

Experimental Protocols for Pharmacological Evaluation

To rigorously assess the pharmacological profile of Tert-butyl (S)-1-formyl-3-methylbutylcarbamate, a series of well-defined in vitro assays are essential. The following protocols are based on established methodologies for evaluating AChE and BACE1 inhibition, as well as anti-inflammatory effects.

Acetylcholinesterase (AChE) Inhibition Assay

This protocol outlines a colorimetric method for determining the AChE inhibitory activity of the test compound.

Principle: The assay is based on the Ellman's method, where acetylthiocholine is hydrolyzed by AChE to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 M phosphate buffer (pH 8.0).

-

Dissolve human recombinant AChE in the phosphate buffer to a final concentration of 0.1 U/mL.

-

Prepare a 10 mM solution of acetylthiocholine iodide in deionized water.

-

Prepare a 3 mM solution of DTNB in the phosphate buffer.

-

Prepare a stock solution of Tert-butyl (S)-1-formyl-3-methylbutylcarbamate in DMSO and create a series of dilutions.

-

-